(5-methyl-1H-pyrazol-3-yl)methanethiol
CAS No.: 18193-73-2
Cat. No.: VC15770484
Molecular Formula: C5H8N2S
Molecular Weight: 128.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18193-73-2 |
|---|---|
| Molecular Formula | C5H8N2S |
| Molecular Weight | 128.20 g/mol |
| IUPAC Name | (5-methyl-1H-pyrazol-3-yl)methanethiol |
| Standard InChI | InChI=1S/C5H8N2S/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7) |
| Standard InChI Key | JSEOMYFNKHBKLP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1)CS |
Introduction
(5-methyl-1H-pyrazol-3-yl)methanethiol is an organosulfur compound that features a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. The compound is specifically modified with a methyl group at the 5-position and a methanethiol group attached to the 3-position of the pyrazole ring. This unique structure contributes to its chemical and biological properties.
Biological and Pharmacological Activities
Pyrazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties . While specific biological activities of (5-methyl-1H-pyrazol-3-yl)methanethiol are not detailed in the literature, its structural similarity to other pyrazole compounds suggests potential biological relevance.
Applications and Future Research Directions
Given the broad range of biological activities associated with pyrazole derivatives, further research into the specific properties and applications of (5-methyl-1H-pyrazol-3-yl)methanethiol is warranted. This could include investigations into its potential as a pharmaceutical agent or its utility in chemical synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume